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Compound of Interest

Compound Name:
N-chloroacetyl-4-

aminophenylpropionic acid

CAS No.: 500336-83-4

Cat. No.: B2889195

Get Quote

Executive Summary
N-chloroacetyl-4-aminophenylpropionic acid (C₁₁H₁₂ClNO₃) is a critical bifunctional

intermediate used primarily in the synthesis of peptide conjugates, drug linkers, and enzyme

inhibitors. Its structure combines a reactive α-haloacetamide (electrophile for cysteine/thiol

coupling) with a carboxylic acid (handle for peptide coupling or solubility).

This guide provides the theoretical elemental analysis benchmarks required for purity

validation, a comparative analysis against alternative derivatizing agents, and a field-proven

synthesis protocol designed to minimize common side reactions like hydrolysis or bis-acylation.

Elemental Analysis Data: The Validation Standard
For researchers synthesizing or sourcing this compound, Elemental Analysis (CHN/Halogen) is

the primary method to confirm the successful installation of the chloroacetyl group and the

absence of the starting amino acid.
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Theoretical Composition (Benchmark)
Formula: C₁₁H₁₂ClNO₃ Molecular Weight: 241.67 g/mol [1]

Element Theoretical Mass %
Acceptance
Tolerance (+/- 0.4%)

Diagnostic
Interpretation

Carbon (C) 54.67% 54.27% – 55.07%

Deviations often

indicate solvent

entrapment (e.g.,

EtOAc, DCM).

Hydrogen (H) 5.00% 4.60% – 5.40%

High H% suggests

incomplete drying

(water retention).

Nitrogen (N) 5.80% 5.40% – 6.20%

Critical: Significant

deviation suggests

unreacted starting

material (see below).

Chlorine (Cl) 14.67% 14.27% – 15.07%

Critical: Low Cl%

indicates hydrolysis of

the chloroacetyl group

to a hydroxyacetyl

group.

Oxygen (O) 19.86%
Not typically

measured directly

Calculated by

difference.

Comparative Purity Analysis
To validate the reaction, compare your "Found" data against the precursor. The shift in Nitrogen

and the appearance of Chlorine are definitive.
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Compound Formula % C % H % N % Cl

Target

Product
C₁₁H₁₂ClNO₃ 54.67 5.00 5.80 14.67

Precursor (4-

APPA)
C₉H₁₁NO₂ 65.44 6.71 8.48 0.00

Impurity

(Hydrolyzed)
C₁₁H₁₃NO₄ 59.19 5.87 6.27 0.00

Analyst Note: If your Nitrogen value is >6.0% and Chlorine is <14.0%, your sample likely

contains unreacted 4-aminophenylpropionic acid (4-APPA).

Comparative Performance Guide: Alternatives
When designing a bioconjugation strategy, the choice of the haloacetyl group (Chloro- vs.

Bromo- vs. Iodo-) dictates the reaction kinetics and stability.

N-Chloroacetyl (This Product) vs. N-Bromoacetyl
Reactivity: The Chloroacetyl derivative is less reactive toward thiols than the Bromoacetyl

analog. This is advantageous when high specificity is required, or when the molecule must

survive purification steps without spontaneous hydrolysis.

Stability: Significantly more stable in aqueous buffers (pH 7-8) than the Bromo- analog.

Recommendation: Use N-chloroacetyl for scale-up and storage. Use N-bromoacetyl only if

the target thiol is sterically hindered or unreactive.

N-Chloroacetyl vs. Maleimide Linkers
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Mechanism: Haloacetyls react via SN2 displacement (irreversible); Maleimides react via

Michael addition (potentially reversible via retro-Michael).

Selectivity: Haloacetyls are strictly thiol-selective at pH > 7.5 but can react with amines at pH

> 9. Maleimides are more thiol-selective at lower pH (6.5–7.5).

Recommendation: Choose N-chloroacetyl for permanent, non-cleavable linkages where

long-term stability in plasma is required.

Experimental Protocol: Synthesis & Purification
Objective: Synthesize N-chloroacetyl-4-aminophenylpropionic acid with >98% purity.

Method: Modified Schotten-Baumann reaction (Biphasic) to prevent anhydride formation.

Reagents
Precursor: 3-(4-aminophenyl)propionic acid (1.0 eq)

Reagent: Chloroacetyl chloride (1.2 eq)

Base: NaOH (2.5 eq) or NaHCO₃ (saturated)

Solvent: Water / Ethyl Acetate (1:1) or Water / DCM

Step-by-Step Workflow
Dissolution: Dissolve 10 mmol of 3-(4-aminophenyl)propionic acid in 20 mL of 1M NaOH (or

saturated NaHCO₃). Ensure the solution is clear (pH > 9).

Cooling: Chill the solution to 0–5°C in an ice bath.

Acylation: Add chloroacetyl chloride (12 mmol) dropwise over 20 minutes while vigorously

stirring. Simultaneously add additional base (NaOH) to maintain pH between 9 and 10.

Why? If pH drops < 7, the amine protonates and reaction stops. If pH > 12, the

chloroacetyl chloride hydrolyzes rapidly.

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.
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Workup (Precipitation):

Wash the alkaline solution with Ethyl Acetate (2 x 10 mL) to remove any non-acidic

impurities.

Acidify the aqueous layer carefully with 1M HCl to pH ~2.

The product, N-chloroacetyl-4-aminophenylpropionic acid, will precipitate as a white

solid.

Purification: Filter the solid, wash with cold water (to remove salts), and recrystallize from

Ethanol/Water if necessary.

Reaction Logic & Pathway Visualization
The following diagram illustrates the synthesis pathway and the critical decision points where

impurities (Hydrolysis or Precursor) are generated.

4-Aminophenylpropionic Acid
(C9H11NO2)

Reaction Mixture
(pH 9-10, 0°C)

Dissolve in Base

Chloroacetyl Chloride
(Cl-CH2-CO-Cl)

Dropwise Addition

N-chloroacetyl-4-aminophenylpropionic acid
(C11H12ClNO3)

1. Stir 2h
2. Acidify to pH 2

Impurity: Hydrolyzed Reagent
(Hydroxyacetic acid)

pH > 12 or
Temp > 25°C

Impurity: Unreacted Amine
(High N% in EA)

pH < 7 or
Insufficient Reagent

Click to download full resolution via product page

Caption: Synthesis workflow for N-chloroacetyl-4-aminophenylpropionic acid showing

critical control points for pH and temperature to avoid impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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